molecular formula C6H10F3NO3 B13638526 Methyl o-(trifluoromethyl)homoserinate

Methyl o-(trifluoromethyl)homoserinate

Cat. No.: B13638526
M. Wt: 201.14 g/mol
InChI Key: PCPDNCXULRGFQB-UHFFFAOYSA-N
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Description

Methyl o-(trifluoromethyl)homoserinate is an organic compound with the molecular formula C6H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of a suitable substrate using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under basic conditions . The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of methyl o-(trifluoromethyl)homoserinate may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to optimize reaction efficiency and yield. Additionally, the use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and rate of trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(trifluoromethyl)homoserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide (NaN3) or thiolates (RS-) under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce difluoromethyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl o-(trifluoromethyl)homoserinate is unique due to the presence of both a methyl ester and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Properties

Molecular Formula

C6H10F3NO3

Molecular Weight

201.14 g/mol

IUPAC Name

methyl 2-amino-4-(trifluoromethoxy)butanoate

InChI

InChI=1S/C6H10F3NO3/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3

InChI Key

PCPDNCXULRGFQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCOC(F)(F)F)N

Origin of Product

United States

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